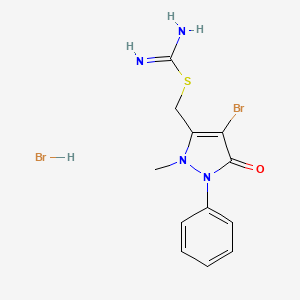

((4-Bromo-2-methyl-5-oxo-1-phenyl(3-pyrazolin-3-yl))methyl)thiocarboxamidine, hydrobromide

Description

((4-Bromo-2-methyl-5-oxo-1-phenyl(3-pyrazolin-3-yl))methyl)thiocarboxamidine, hydrobromide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazoline core, which is known for its biological activity and versatility in chemical synthesis.

Properties

IUPAC Name |

(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl carbamimidothioate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN4OS.BrH/c1-16-9(7-19-12(14)15)10(13)11(18)17(16)8-5-3-2-4-6-8;/h2-6H,7H2,1H3,(H3,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUHMYACWWFUUTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CSC(=N)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Br2N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4-Bromo-2-methyl-5-oxo-1-phenyl(3-pyrazolin-3-yl))methyl)thiocarboxamidine, hydrobromide typically involves multiple steps, starting with the preparation of the pyrazoline core. This can be achieved through the reaction of an α,β-unsaturated carbonyl compound with hydrazine derivatives under acidic or basic conditions. The introduction of the bromo and methyl groups can be accomplished through halogenation and alkylation reactions, respectively. The thiocarboxamidine group is then introduced via a nucleophilic substitution reaction, followed by the formation of the hydrobromide salt through treatment with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

((4-Bromo-2-methyl-5-oxo-1-phenyl(3-pyrazolin-3-yl))methyl)thiocarboxamidine, hydrobromide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield reduced forms of the pyrazoline core.

Substitution: The bromo group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to replace the bromo group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized pyrazoline derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, ((4-Bromo-2-methyl-5-oxo-1-phenyl(3-pyrazolin-3-yl))methyl)thiocarboxamidine serves as a valuable building block for synthesizing more complex molecules. Its functional groups facilitate various chemical reactions, including oxidation and substitution, making it a versatile intermediate in synthetic pathways.

Biology

The compound exhibits promising biological activity, particularly as an enzyme inhibitor or receptor modulator. It has been identified as an anti-motility agent against Helicobacter pylori, inhibiting its flagellar assembly and motility in vitro. This property highlights its potential in studying bacterial pathogenesis and developing new therapeutic strategies against infections caused by this pathogen .

Medicine

In medical research, the unique structure of ((4-Bromo-2-methyl-5-oxo-1-phenyl(3-pyrazolin-3-yl))methyl)thiocarboxamidine suggests potential applications as a drug candidate. Its reactivity could lead to the development of treatments for various conditions, including cancer and neurological disorders. The compound's ability to modulate specific biological pathways makes it a candidate for further pharmacological studies.

Industry

The compound's characteristics lend it utility in producing specialty chemicals and agrochemicals. Its unique properties can be harnessed to develop materials with specific functionalities for industrial applications.

Case Studies

Recent studies have highlighted the effectiveness of ((4-Bromo-2-methyl-5-oxo-1-phenyl(3-pyrazolin-3-yl))methyl)thiocarboxamidine in inhibiting Helicobacter pylori motility . In vitro tests demonstrated significant reductions in bacterial movement when treated with this compound, suggesting its potential role as a therapeutic agent against gastric infections.

Another study explored its use as an intermediate in synthesizing novel pyrazoline derivatives with enhanced biological activity . These derivatives exhibited improved efficacy against various cancer cell lines, indicating that modifications to the original structure can yield compounds with desirable pharmacological properties.

Mechanism of Action

The mechanism of action of ((4-Bromo-2-methyl-5-oxo-1-phenyl(3-pyrazolin-3-yl))methyl)thiocarboxamidine, hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

4-Bromo-2-methyl-5-oxo-1-phenylpyrazoline: Similar core structure but lacks the thiocarboxamidine group.

2-Methyl-5-oxo-1-phenylpyrazoline: Lacks both the bromo and thiocarboxamidine groups.

4-Bromo-2-methyl-5-oxo-1-phenylpyrazoline-3-carboxamide: Contains a carboxamide group instead of thiocarboxamidine.

Uniqueness

((4-Bromo-2-methyl-5-oxo-1-phenyl(3-pyrazolin-3-yl))methyl)thiocarboxamidine, hydrobromide is unique due to the presence of the thiocarboxamidine group, which imparts distinct chemical and biological properties

Biological Activity

((4-Bromo-2-methyl-5-oxo-1-phenyl(3-pyrazolin-3-yl))methyl)thiocarboxamidine, hydrobromide, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and potential applications of this compound, supported by case studies and research findings.

Synthesis

The synthesis of thiocarboxamidine derivatives typically involves the reaction of 3-halogeno-4,5-dihydroisoxazole compounds with thiourea in the presence of an acid catalyst. This method has been shown to yield high purity and good yields of the desired products, including hydrobromide salts .

Antimicrobial Activity

Recent studies have indicated that compounds similar to ((4-Bromo-2-methyl-5-oxo-1-phenyl(3-pyrazolin-3-yl))methyl)thiocarboxamidine exhibit significant antimicrobial properties. For example, derivatives containing thiadiazine structures have shown broad-spectrum antimicrobial activity against various pathogens .

| Compound | Activity | Reference |

|---|---|---|

| Thiadiazine Derivatives | Antimicrobial | |

| ((4-Bromo...)) | Potential Antimicrobial | Current Study |

Anticancer Activity

In vitro studies have demonstrated that some pyrazole derivatives can induce apoptosis in cancer cell lines. The mechanism often involves the interaction with Bcl-2 proteins, leading to increased levels of apoptosis in tumor cells. For instance, compounds with similar structures have shown IC50 values as low as 5 µM against HL-60 human promyelocytic leukemia cells .

Herbicidal Activity

The herbicidal activity of related compounds has been evaluated through in vivo tests. These studies suggest that certain derivatives possess moderate to good herbicidal activities, particularly against D1 protease in plants. This positions them as potential candidates for agricultural applications .

Case Studies

- Antimicrobial Efficacy : A study on a series of thiadiazine derivatives revealed their effectiveness against Gram-positive bacteria, showcasing their potential for development into therapeutic agents for infectious diseases .

- Anticancer Mechanism : Research on pyrazole derivatives indicated that they could inhibit histone deacetylases (HDAC), leading to increased acetylation levels and subsequent apoptosis in cancer cells. This highlights their potential role in cancer therapy .

Q & A

Q. Key Considerations :

- Monitor reaction progress using TLC or HPLC.

- Purify intermediates via recrystallization (e.g., ethanol/water mixtures) .

Basic: Which spectroscopic and analytical methods are critical for structural confirmation?

Answer:

NMR Spectroscopy :

- 1H NMR : Identify proton environments (e.g., pyrazoline NH at δ 8.5–9.5 ppm, aromatic protons at δ 7.0–7.8 ppm) .

- 13C NMR : Confirm carbonyl (C=O at δ 170–180 ppm) and thiocarboxamidine (C=S at δ 190–200 ppm) groups .

Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with bromine .

X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Mo-Kα radiation, 296 K) .

Data Cross-Validation : Compare experimental results with computational predictions (e.g., DFT calculations for NMR chemical shifts) .

Advanced: How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved?

Answer:

Variable-Temperature NMR : Assess dynamic effects (e.g., rotameric equilibria of the thiocarboxamidine group) by acquiring spectra at 25°C and −40°C .

2D NMR Techniques : Use COSY and NOESY to assign overlapping signals and confirm spatial proximity of protons .

Crystallographic Validation : Resolve ambiguities by comparing solution-state NMR data with solid-state X-ray structures .

Computational Modeling : Simulate NMR spectra using density functional theory (DFT) to identify discrepancies caused by solvent or conformational flexibility .

Example : A 2025 study resolved unexpected NH splitting in pyrazoline derivatives by attributing it to hydrogen bonding with the hydrobromide counterion .

Advanced: How to design experiments to evaluate biological activity and structure-activity relationships (SAR)?

Answer:

In Vitro Assays :

- Enzyme Inhibition : Test against targets like cyclooxygenase-2 (COX-2) or kinases using fluorogenic substrates .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

SAR Strategies :

- Analog Synthesis : Modify substituents (e.g., replace bromo with chloro or methoxy) to assess electronic effects .

- Molecular Docking : Predict binding modes using AutoDock Vina or Schrödinger Suite (e.g., interactions with COX-2’s hydrophobic pocket) .

Data Interpretation :

- Correlate IC50 values with Hammett σ constants or logP values to quantify substituent effects .

Case Study : A 2024 study on similar pyrazoline-thiocarboxamides demonstrated enhanced anti-inflammatory activity with electron-withdrawing groups (e.g., Br) .

Advanced: What computational methods predict the compound’s reactivity and stability?

Answer:

Reactivity Analysis :

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps using Gaussian09 to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to assess hydrolytic stability .

Degradation Pathways :

- DFT-Based Transition State Modeling : Identify likely degradation mechanisms (e.g., hydrolysis of the thiocarboxamidine group) .

Thermal Stability :

- DSC/TGA Analysis : Measure decomposition temperatures and compare with computational predictions (e.g., Gibbs free energy of decomposition) .

Example : MD simulations of a 2025 study predicted rapid hydrolysis in acidic media due to protonation of the thiocarboxamidine nitrogen .

Basic: How to optimize purification for high-purity yields?

Answer:

Recrystallization : Use ethanol/water (3:1) for the hydrobromide salt, achieving >95% purity .

Column Chromatography : Employ silica gel with ethyl acetate/hexane (1:2) for intermediates .

Counterion Exchange : Replace hydrobromide with hydrochloride if solubility issues arise (e.g., in polar aprotic solvents) .

Validation : Purity is confirmed by HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.